1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane
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Overview
Description
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is a chemical compound with the molecular formula C9H15I . It is related to 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves the use of DABCO as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . A photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes under mild conditions has been achieved .Molecular Structure Analysis
The molecular structure of 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is available as a 2D Mol file or as a computed 3D SD file . The structure is similar to DABCO, but with one of the nitrogen atoms replaced by an iodomethyl group .Chemical Reactions Analysis
DABCO, a related compound, is used as a catalyst in various reactions including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . It also plays a role in the photoredox-catalyzed sulfonylation of alkyl iodides .Scientific Research Applications
- DABCO has been employed in the synthesis of hybrid iodobismuthates, such as [C8H17N2][C10H22N2][BiI6] and [C6H12N2]0.5[C10H22N2]3.5[Bi2I10][Bi2I9]. These compounds exhibit interesting crystal structures and optical properties . Researchers explore their potential as environmentally friendly materials for optoelectronic applications due to their stability and lower toxicity compared to lead perovskites.
- A coordination polymer based on DABCO N,N′-dioxide, with the formula [La(odabco)3]Cl3·xH2O, has been synthesized and characterized. This work highlights the unique properties of DABCO-based triply charged cations .
- DABCO N,N’-dioxide forms diverse hydrogen-bonded structural motifs in inorganic–organic salts. Examples include odabco·2HNO3, odabco·HClO4, odabco·H2SO4, and odabco·2H2SO4. These compounds have been studied using single-crystal X-ray diffraction and infrared spectroscopy .
- While not directly related to DABCO iodomethyl derivatives, the broader class of organic–inorganic halides (e.g., lead perovskites like MAPbI3) has demonstrated remarkable photovoltaic properties. Researchers investigate similar properties in bismuth-based materials, considering their environmental friendliness and stability .
Coordination Polymers and Hybrid Materials
Triply Charged Cation Coordination Polymers
Hydrogen-Bonded Structural Motifs
Photovoltaic Materials
Safety And Hazards
properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUWWKSNMBGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane |
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